5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide
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Description
Synthesis Analysis
The synthesis of furan derivatives, which are part of the structure of the compound, has been extensively studied. The Paal-Knorr Furan Synthesis is a common method used for the synthesis of furans . This method involves the cyclization of 1,4-dicarbonyl compounds . Other methods include the use of gold-catalyzed cyclizations of diols and triols , and the use of palladium catalysis .Scientific Research Applications
Antiprotozoal Activity and Synthesis
Research into similar compounds, such as 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, reveals their significant antiprotozoal activities. These compounds, synthesized through a series of reactions including bromination and Suzuki coupling, show potent in vitro and in vivo activities against Trypanosoma b.rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).
Synthesis and Binding to Receptors
A study on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives, including 5-bromo-2-methoxy-6-methylaminonicotinamide, highlights their synthesis and evaluation for binding to 5-HT3 and dopamine D2 receptors. These findings suggest potential applications in neuroscience and pharmacology, particularly in developing treatments for disorders involving these receptors (Hirokawa et al., 1998).
Applications in Material Science
Research on methyl 5-bromo-2-furoate and its use in palladium-catalysed direct arylation of heteroaromatics indicates the compound's utility in synthesizing biheteroaryls. This process is valuable in materials science, particularly in creating complex organic molecules for electronic and photonic applications (Fu et al., 2012).
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-12-7-11(8-18-9-12)16(20)19-10-13(14-3-1-5-21-14)15-4-2-6-22-15/h1-9,13H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFXXWAGXNTOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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